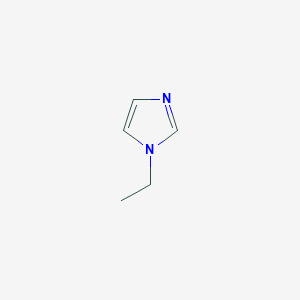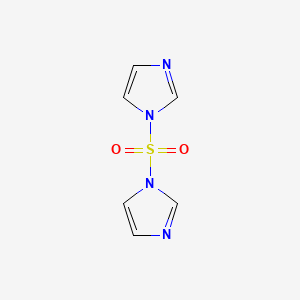
Trimethyl trimellitate
Übersicht
Beschreibung
Trimethyl trimellitate is a clear colorless to yellow viscous liquid . It is also known as 1,2,4-Benzenetricarboxylic Acid Trimethyl Ester, Trimellitic Acid Trimethyl Ester, and Trimethyl 1,2,4-Benzenetricarboxylate .
Synthesis Analysis
Trimethyl trimellitate has been used in the synthesis of polymers which can be cleaved at predetermined sites by ionizing radiations . It is also used as a primary plasticizer in applications where greater permanence is required .Molecular Structure Analysis
The molecular formula of Trimethyl trimellitate is C12H12O6 . Its linear formula is C6H3(CO2CH3)3 .Chemical Reactions Analysis
Trimethyl trimellitate has been used in the synthesis of polymers which can be cleaved at predetermined sites by ionizing radiations . It is also used in the manufacturing of saturated polyester resins to produce plasticizers .Physical And Chemical Properties Analysis
Trimethyl trimellitate is a liquid at 20°C . It has a boiling point of 189°C/12 mmHg , a flash point of 182°C , and a specific gravity of 1.26 . It is insoluble in water . The refractive index is 1.52 .Wissenschaftliche Forschungsanwendungen
Food Contact Materials
Trimethyl trimellitate is used as a co-monomer in the production of modified polyesters . These polyesters are intended to be used in contact with aqueous and dry foodstuffs containing no free fat at the surface . The European Food Safety Authority (EFSA) has concluded that there is no safety concern for the consumer if the substance is used up to 0.35% w/w .
Plasticizer in Floor Coverings
Trimethyl trimellitate is used as a plasticizer in floor coverings . As a plasticizer, it increases the plasticity or fluidity of a material, making it easier to handle and more flexible in use.
Building or Construction Materials
Trimethyl trimellitate is also used in building or construction materials . It can enhance the properties of these materials, improving their performance and durability.
Plastic and Rubber Materials
Trimethyl trimellitate is used in plastic and rubber materials . It can improve the flexibility and resilience of these materials, making them more suitable for various applications.
Medical Devices
Trimethyl trimellitate is used in medical devices . It can enhance the performance and safety of these devices, contributing to better patient outcomes.
Fuel Additive
Trimethyl trimellitate is used as a fuel additive . As an additive, it can improve the performance and efficiency of fuels.
Adhesives and Sealants
Trimethyl trimellitate is used in adhesives and sealants used in the transportation sector . It can enhance the adhesive and sealing properties of these products, improving their performance and reliability.
Lubricant and Lubricant Additive
Trimethyl trimellitate is used as a lubricant and lubricant additive . It can reduce friction and wear, improving the efficiency and lifespan of machinery and equipment.
Cosmetics
Trimethyl trimellitate is used in cosmetics . It can enhance the texture and performance of cosmetic products, contributing to better user experiences.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trimethyl trimellitate (TMT) is a chemical compound with the formula C12H12O6 . It is primarily used in the synthesis of polymers . .
Mode of Action
It is known that TMT has been used in the synthesis of polymers which can be cleaved at predetermined sites by ionizing radiations . This suggests that TMT may interact with its targets through chemical reactions that lead to the formation of polymer structures.
Biochemical Pathways
It is known that tmt can be used in the synthesis of polymers , suggesting that it may play a role in polymerization reactions.
Pharmacokinetics
It is known that tmt is a liquid at room temperature with a boiling point of 189 °c/12 mmhg and a flash point of 182 °c . It is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
It is known that tmt can be used in the synthesis of polymers , suggesting that it may contribute to the formation of polymer structures.
Action Environment
The action of TMT may be influenced by various environmental factors. For example, its physical and chemical properties, such as its boiling point and water solubility, may affect its stability and efficacy . Furthermore, the presence of other chemicals in the environment may also influence the action of TMT, particularly in the context of polymer synthesis .
Eigenschaften
IUPAC Name |
trimethyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHNUUNSCNRGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044620 | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
194 °C at 12 mm Hg | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.261 | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Trimethyl trimellitate | |
CAS RN |
2459-10-1 | |
| Record name | Trimethyl trimellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O7DT5N66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-13 °C | |
| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Trimethyl trimellitate influence the properties of Poly(ethylene terephthalate) (PET)?
A1: Trimethyl trimellitate acts as a branching and crosslinking agent when incorporated into PET []. This modification impacts several key properties:
- Viscosity: TMT increases the intrinsic viscosity of PET, reaching up to 1.6 dl/g depending on TMT concentration [].
- Gel Formation: At concentrations of 0.625 wt% and above, TMT induces gel formation in PET, indicating significant crosslinking [].
- Crystallinity & Thermal Properties: Branching and crosslinking disrupt chain organization, leading to a slight decrease in crystallinity []. This translates to a lower melting point and heat of fusion but higher cold crystallization and glass transition temperatures [].
Q2: Beyond its use in PET, are there other applications of Trimethyl trimellitate in material science?
A2: Yes, Trimethyl trimellitate is also explored as a component in the production of shaped bodies for lithium-ion batteries []. It's used as a softening agent within a complex mixture that forms a film-like structure [].
Q3: Is there any information available regarding the safety of Trimethyl trimellitate for consumers when used in food contact materials?
A3: Yes, the European Food Safety Authority (EFSA) has conducted a safety evaluation of Trimethyl trimellitate []. The panel concluded that there is no safety concern for consumers when TMT is used as a co-monomer up to 0.35% w/w in modified polyesters intended for contact with specific food types []. These food types are limited to aqueous and dry foodstuffs that do not contain free fat on their surface [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














